molecular formula C12H18N4 B1530769 1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane CAS No. 1707566-42-4

1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane

Cat. No. B1530769
M. Wt: 218.3 g/mol
InChI Key: MZCIMEATOLLGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a diazepane ring, which is a seven-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and diazepane rings. The cyclopropyl group attached to the pyrimidine ring would add some steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of nitrogen in the pyrimidine and diazepane rings might make this compound a base. The cyclopropyl group could affect the compound’s hydrophobicity .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Diazepam Metabolism and Genetic Polymorphisms

Studies on diazepam have shown that its metabolism and efficacy can be significantly affected by genetic polymorphisms, particularly in the cytochrome P450 enzymes such as CYP2C19 and CYP3A4. For example, Skryabin et al. (2020) and Skryabin et al. (2022) explored how CYP2C192, CYP2C1917, CYP3A422, and CYP3A53 genetic polymorphisms influence the efficacy and safety of diazepam in patients with alcohol withdrawal syndrome, revealing that these polymorphisms can impact diazepam's plasma concentrations and therapeutic outcomes Skryabin et al., 2020; Skryabin et al., 2022.

Applications in Medical Procedures

Sedation and Anesthesia

Benzodiazepines like diazepam are widely used for sedation in various medical procedures, including gastrointestinal endoscopies. Studies like those by Rozen et al. (1982) have investigated the effects of sedatives, including diazepam, on arterial gas tensions during endoscopic examinations, highlighting the clinical considerations for minimizing hypoxemia in elderly patients Rozen et al., 1982.

Research on Drug Interactions and Toxicity

Propylene Glycol Toxicity

In ICU patients receiving intravenous benzodiazepines such as diazepam, the solvent propylene glycol has been identified as a potential source of toxicity. Wilson et al. (2005) conducted a study to evaluate the incidence of propylene glycol toxicity in such patients, underscoring the importance of monitoring for early evidence of this iatrogenic complication Wilson et al., 2005.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and how much is already known about it. If it’s a new compound, initial studies might focus on its synthesis and characterization, followed by investigations into its properties and potential applications .

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-4-13-5-7-16(6-1)12-8-11(10-2-3-10)14-9-15-12/h8-10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCIMEATOLLGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=NC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 4
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.